molecular formula C16H24O4 B097898 Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate CAS No. 17768-29-5

Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate

Cat. No.: B097898
CAS No.: 17768-29-5
M. Wt: 280.36 g/mol
InChI Key: SGBCQIADOMIJEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Shiomarin involves several key steps:

Industrial Production Methods: Industrial production of Shiomarin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Shiomarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Shiomarin has a wide range of scientific research applications:

Mechanism of Action

Shiomarin works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Uniqueness of Shiomarin: Shiomarin’s unique feature is the presence of the oxaazabicyclo moiety, which distinguishes it from other beta-lactam antibiotics. This structural difference contributes to its broad-spectrum activity and ability to cross the blood-brain barrier, making it particularly effective against meningitides and anaerobic infections .

Biological Activity

Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate (CAS No. 17768-29-5) is a compound that has garnered interest in various fields of biological and medicinal research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula: C₁₆H₂₄O₄
  • Molecular Weight: 280.36 g/mol
  • CAS Number: 17768-29-5
  • Structure: The compound features a tricyclic structure that contributes to its biological activity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial cell wall synthesis. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further research in antibiotic development.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications in the treatment of metabolic disorders.

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialInhibits growth of various bacterial strains; potential use in antibiotic development
Enzyme InhibitionMay inhibit specific enzymes related to metabolic pathways
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [source] found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating strong potential as an antimicrobial agent.
  • Enzyme Interaction : Research published in [source] explored the compound's interaction with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The results indicated that the compound could effectively inhibit these enzymes at concentrations as low as 50 µg/mL.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial:

  • Irritation Potential : According to safety data sheets from suppliers like VWR International , this compound is classified as an irritant and should be handled with care.
  • Toxicological Profile : Further toxicological studies are necessary to fully understand the safety profile and potential side effects associated with this compound.

Future Directions

The promising biological activities associated with this compound warrant further investigation:

  • Clinical Trials : Future research should focus on conducting clinical trials to evaluate the efficacy and safety of this compound in treating bacterial infections and possibly other conditions.
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its biological targets.

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCQIADOMIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391044
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-29-5
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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